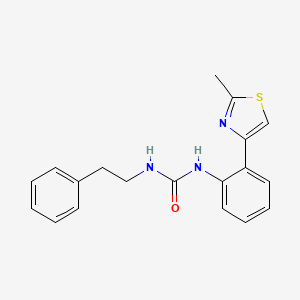
1-(2-(2-甲基噻唑-4-基)苯基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
科学研究应用
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of new materials with unique electronic and optical properties.
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit significant anticancer activity . They are evaluated against tumor cell lines such as A549 and C6 .
Mode of Action
It’s known that thiazole derivatives can direct tumor cells to the apoptotic pathway , which is a precondition of anticancer action .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including anticancer effects .
Result of Action
Thiazole derivatives have shown significant anticancer activity .
生化分析
Biochemical Properties
It is known that thiazole derivatives, which include this compound, have been associated with a wide range of biological activities
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that these compounds can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
Thiazole derivatives have been studied in animal models, and their effects can vary with different dosages . Specific information on the dosage effects of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea, including any threshold effects or toxic or adverse effects at high doses, is not currently available.
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways and can interact with various enzymes or cofactors
Transport and Distribution
Thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation . Specific information on the transport and distribution of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is currently lacking.
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Substitution Reaction: The 2-methylthiazole derivative is then subjected to a substitution reaction with a phenyl group to form 2-(2-Methylthiazol-4-yl)phenyl derivative.
Urea Formation: The final step involves the reaction of the 2-(2-Methylthiazol-4-yl)phenyl derivative with phenethyl isocyanate to form 1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the phenyl or thiazole rings.
相似化合物的比较
Similar Compounds
- 2-(2-Methylthiazol-4-yl)phenylurea
- 1-(2-Phenylthiazol-4-yl)-3-phenethylurea
- 2-(4-Chlorophenyl)thiazol-4-yl derivatives
Uniqueness
1-(2-(2-Methylthiazol-4-yl)phenyl)-3-phenethylurea is unique due to its specific substitution pattern on the thiazole and phenyl rings, which imparts distinct biological activities and chemical reactivity. Its combination of the thiazole ring with the phenethylurea moiety makes it a versatile compound for various applications in medicinal chemistry and materials science.
属性
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-21-18(13-24-14)16-9-5-6-10-17(16)22-19(23)20-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDKIPOTTXWTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![4-benzoyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548052.png)
![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

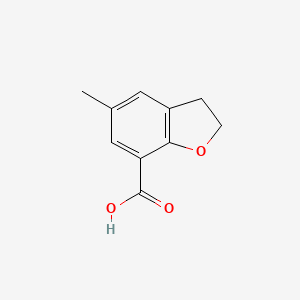
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
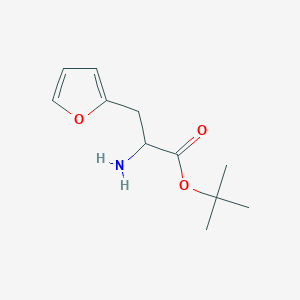
![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)
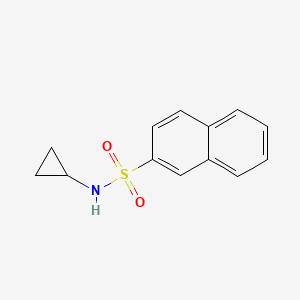
![ethyl 4-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2548069.png)
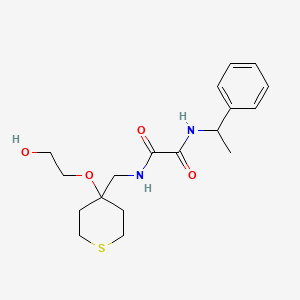
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
